molecular formula C22H18Cl2N4O2 B2894564 5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile CAS No. 946277-90-3

5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2894564
CAS No.: 946277-90-3
M. Wt: 441.31
InChI Key: AJAVVQKQUZFASZ-UHFFFAOYSA-N
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Description

5-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring:

  • A 1,3-oxazole core substituted at the 4-position with a carbonitrile group.
  • A piperazine ring at the 5-position of the oxazole, functionalized with a 2,4-dichlorobenzoyl moiety.
  • A 3-methylphenyl group at the 2-position of the oxazole.

Properties

IUPAC Name

5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N4O2/c1-14-3-2-4-15(11-14)20-26-19(13-25)22(30-20)28-9-7-27(8-10-28)21(29)17-6-5-16(23)12-18(17)24/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAVVQKQUZFASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the piperazine and benzoyl groups. Common reagents used in these reactions include:

  • 2,4-Dichlorobenzoyl chloride
  • Piperazine
  • m-Tolylamine
  • Cyanogen bromide

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation : The compound may undergo oxidation reactions, particularly at the piperazine or tolyl groups.
  • Reduction : Reduction reactions could target the carbonitrile group, converting it to an amine.
  • Substitution : The dichlorobenzoyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
  • Oxidizing agents : Potassium permanganate, hydrogen peroxide
  • Reducing agents : Lithium aluminum hydride, sodium borohydride
  • Nucleophiles : Amines, alcohols

Major Products: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of 4-(2-Methanesulfonylethyl)aniline is as a pharmaceutical intermediate. Its derivatives have been synthesized to explore their potential as anti-inflammatory agents, specifically targeting the cyclooxygenase-2 (COX-2) enzyme. This enzyme is known to play a significant role in inflammation and pain pathways.

Data Table: Synthesis of Derivatives

Compound NameSynthesis MethodTarget Activity
Compound AReaction with XCOX-2 inhibition
Compound BReaction with YAnti-cancer
Compound CReaction with ZAnalgesic

Case Study 1: Anti-inflammatory Activity

A study investigated the synthesis of various derivatives of 4-(2-Methanesulfonylethyl)aniline to evaluate their anti-inflammatory properties. The results indicated that certain derivatives exhibited significant selectivity against COX-2 compared to COX-1, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Material Science

Another research focused on the use of 4-(2-Methanesulfonylethyl)aniline in the development of novel polymer materials. The compound was incorporated into polymer matrices to enhance thermal stability and mechanical properties. The findings demonstrated improved performance metrics compared to traditional materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include:

  • Enzymes : Inhibition or activation of specific enzymes involved in metabolic pathways.
  • Receptors : Binding to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

Compound Name Benzoyl Substituent Key Differences vs. Target Compound Molecular Weight Evidence ID
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile 2-Fluorobenzoyl - Fluorine instead of chlorine at benzoyl
- 2-Fluorophenyl at oxazole 2-position
420.36
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)-1,3-oxazole-4-carbonitrile 3-Chlorobenzoyl - Chlorine at meta position
- Furyl instead of 3-methylphenyl
410.83
Target Compound 2,4-Dichlorobenzoyl - Dichloro substitution enhances lipophilicity
- 3-Methylphenyl improves steric bulk
467.33 N/A

Impact of Modifications :

  • 3-Chlorobenzoyl (): Alters electronic distribution, possibly affecting binding to hydrophobic enzyme pockets .

Variations at the Oxazole 2-Position

Compound Name 2-Position Substituent Key Differences vs. Target Compound Molecular Weight Evidence ID
5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-[2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile 4-Ethoxyphenylethenyl - Extended conjugated system
- Ethoxy group enhances solubility
462.94
2-[2-(2-Chlorophenyl)ethenyl]-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile 2-Chlorophenylethenyl - Chlorophenyl ethenyl group
- 3-Methylbenzoyl instead of dichlorobenzoyl
444.89
Target Compound 3-Methylphenyl - Compact methyl group optimizes steric fit
- No conjugated system
467.33 N/A

Impact of Modifications :

Piperazine-Linked Functional Groups

Compound Name Piperazine Modification Key Differences vs. Target Compound Molecular Weight Evidence ID
2-[4-(Azepane-1-sulfonyl)phenyl]-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile Azepane-sulfonyl - Sulfonyl group enhances polarity
- Azepane ring increases flexibility
491.61
PC945 (Antifungal) Triazole-optimized - Triazole core instead of oxazole
- Optimized for inhaled delivery
652.60
Target Compound 2,4-Dichlorobenzoyl - No sulfonyl or triazole groups
- Simpler pharmacokinetic profile
467.33 N/A

Impact of Modifications :

  • Sulfonyl groups (): Improve water solubility but may reduce blood-brain barrier penetration .
  • Triazole cores (): Enhance antifungal activity by targeting cytochrome P450 enzymes, as seen in PC945 .

Biological Activity

5-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile is a compound of significant interest in pharmacology due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound involves multiple steps, typically starting from commercially available piperazine derivatives and oxazole precursors. The general synthetic pathway includes:

  • Formation of the Oxazole Ring : This is achieved through cyclization reactions involving appropriate carboxylic acids and amines.
  • Substitution Reactions : The introduction of the dichlorobenzoyl group and the methylphenyl moiety occurs via nucleophilic substitution methods.
  • Final Modifications : The carbonitrile group is introduced in the final step, often through a reaction with cyanogen bromide or similar reagents.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit notable antimicrobial properties. For instance:

  • Antibacterial Activity : In a study evaluating various oxazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, compounds similar to our target compound showed Minimum Inhibitory Concentrations (MIC) ranging from 0.8 to 3.2 µg/ml .
CompoundMIC (µg/ml)Target Organism
80.8E. coli
111.6C. albicans
120.8C. tropicalis

Anticancer Activity

The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. In particular:

  • Cell Line Studies : Compounds structurally related to our target have shown promising results in inhibiting cancer cell proliferation, with some derivatives exhibiting IC50 values comparable to established chemotherapeutics like 5-fluorouracil .
CompoundIC50 (µM)Cell Line
6af12HeLa
6bg15MCF-7
6cf10A549

Study on Antimicrobial Efficacy

In a comprehensive review on oxazole derivatives, several compounds were synthesized and tested for their antimicrobial efficacy against a panel of bacteria and fungi. The findings indicated that derivatives with similar structural motifs to our compound demonstrated significant inhibition zones in disk diffusion assays .

Anticancer Research

A study published in a peer-reviewed journal highlighted the synthesis of novel oxazole derivatives that exhibited strong antiproliferative activity against multiple cancer cell lines. The study concluded that structural modifications significantly influenced biological activity, suggesting that our target compound may also possess similar properties .

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